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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2CH2COOH

Cat. No.: B1681245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional crosslinker, is a pivotal tool in modern

drug development and bioconjugation. Its unique structure, featuring a Boc-protected amine, a

flexible di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid, offers a versatile

platform for the synthesis of complex biomolecules. This guide provides an in-depth look at its

applications, supported by experimental data and protocols, to empower researchers in their

pursuit of novel therapeutics.

Core Applications and Chemical Properties
This crosslinker is prominently used in three key areas of pharmaceutical research:

Proteolysis Targeting Chimeras (PROTACs): As a linker, it connects a target protein-binding

ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the targeted degradation of

pathogenic proteins.[1][2] The PEG2 spacer enhances the solubility and permeability of the

resulting PROTAC molecule.[1]

Antibody-Drug Conjugates (ADCs): It serves to attach potent cytotoxic payloads to

monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilic nature of

the PEG linker can improve the pharmacokinetic profile of the ADC.

Peptide Synthesis: It is utilized as an intermediate in the synthesis of therapeutic peptides,

most notably as a side chain component in the GLP-1 receptor agonist, Semaglutide.
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Chemical Properties:

Property Value Reference

CAS Number 1365655-91-9 [1]

Molecular Formula C₁₂H₂₃NO₆ [1]

Molecular Weight 277.31 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Purity Typically ≥95%

Solubility Soluble in DMSO [1]

Experimental Protocols
Detailed methodologies are crucial for the successful application of Boc-NH-PEG2-
CH2CH2COOH. Below are representative protocols for its use in PROTAC and ADC synthesis.

PROTAC Synthesis: A General Two-Step Approach
This protocol outlines the synthesis of a PROTAC where the carboxylic acid end of the linker is

first coupled to a protein of interest (POI) ligand, followed by deprotection of the Boc group and

coupling to an E3 ligase ligand.

Step 1: Coupling of Linker to POI Ligand

Activation of Carboxylic Acid: Dissolve Boc-NH-PEG2-CH2CH2COOH (1.2 equivalents) and

a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF.

Amine Coupling: Add the POI ligand (containing a primary or secondary amine, 1.0

equivalent) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the reaction

mixture.

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-

MS.
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Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure. The crude product is then purified by flash column chromatography to yield the

Boc-protected POI-linker conjugate.

Step 2: Coupling of POI-Linker to E3 Ligase Ligand

Boc Deprotection: Dissolve the Boc-protected POI-linker conjugate in a solution of

trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v). Stir at room

temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). The solvent

and excess TFA are removed under reduced pressure.

Coupling to E3 Ligase Ligand: The deprotected POI-linker (now with a free amine) is

dissolved in anhydrous DMF. In a separate flask, the E3 ligase ligand (containing a

carboxylic acid, 1.0 equivalent) is activated with a coupling agent (e.g., HATU, 1.0

equivalent) and a base (e.g., DIPEA, 2.0 equivalents). The activated E3 ligase ligand

solution is then added to the POI-linker solution.

Final PROTAC Formation: The reaction is stirred at room temperature and monitored by LC-

MS. Upon completion, the final PROTAC is purified by preparative HPLC.

ADC Synthesis: A General Protocol
This protocol describes the conjugation of a drug-linker construct, synthesized using Boc-NH-
PEG2-CH2CH2COOH, to a monoclonal antibody.

Step 1: Synthesis of Drug-Linker Construct

Follow the procedure for PROTAC synthesis (Step 1) to couple the cytotoxic drug (containing

a primary or secondary amine) to the carboxylic acid of Boc-NH-PEG2-CH2CH2COOH.

Deprotect the Boc group as described in PROTAC synthesis (Step 2).

The resulting amine-functionalized drug-linker can then be further modified to introduce a

reactive group for antibody conjugation (e.g., maleimide).
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Step 2: Antibody Conjugation

Antibody Reduction (for thiol conjugation): The monoclonal antibody is partially reduced

using a mild reducing agent like TCEP to expose reactive thiol groups from interchain

disulfide bonds.

Conjugation Reaction: The maleimide-activated drug-linker is added to the reduced antibody

solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is

typically carried out in a buffered solution at a controlled pH and temperature.

Purification: The resulting ADC is purified using techniques such as size-exclusion

chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove

unconjugated drug-linker and aggregated antibody.

Characterization: The purified ADC is characterized to determine the DAR, purity, and

binding affinity.

Signaling Pathways and Experimental Workflows
The utility of Boc-NH-PEG2-CH2CH2COOH is best illustrated through its role in creating

molecules that modulate specific cellular signaling pathways.

Targeting the KRAS Signaling Pathway with a PROTAC
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of

downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and

survival. PROTACs can be designed to target and degrade mutant KRAS proteins.
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KRAS Signaling Pathway and PROTAC Intervention
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Caption: PROTAC-mediated degradation of oncogenic KRAS.
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Experimental Workflow for PROTAC Efficacy Evaluation
A typical workflow to assess the efficacy of a newly synthesized PROTAC involves a series of

in vitro assays.
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Experimental Workflow for PROTAC Evaluation

Synthesis

In Vitro Evaluation

PROTAC Synthesis
(using Boc-NH-PEG2-CH2CH2COOH)

Purification (HPLC)

Characterization (LC-MS, NMR)

Cancer Cell Line Culture
(with target protein expression)

Treat cells with varying
concentrations of PROTAC

Western Blot Analysis
(to measure protein degradation)

Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Determine DC50 and IC50 values

Quantify degradation Measure viability

Click to download full resolution via product page

Caption: Workflow for synthesizing and evaluating a PROTAC.
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Conclusion
Boc-NH-PEG2-CH2CH2COOH is a fundamental building block in the development of

sophisticated therapeutics. Its well-defined structure and versatile reactivity enable the

synthesis of highly effective PROTACs and ADCs. A thorough understanding of its chemical

properties and the application of robust experimental protocols are essential for harnessing its

full potential in the design of next-generation targeted therapies. The continued exploration of

this and similar linkers will undoubtedly pave the way for new and improved treatments for a

wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [The Versatile Crosslinker: A Technical Guide to Boc-NH-
PEG2-CH2CH2COOH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681245#what-is-boc-nh-peg2-ch2ch2cooh-used-for]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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